molecular formula C21H30O2 B12427422 Progesterone-13C5

Progesterone-13C5

Cat. No.: B12427422
M. Wt: 319.42 g/mol
InChI Key: RJKFOVLPORLFTN-FDRZGQFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Progesterone-13C5, also known as Pregn-4-ene-3,20-dione-13C5, is a stable isotope-labeled form of progesterone. Progesterone is a steroid hormone that plays a crucial role in regulating the menstrual cycle and maintaining pregnancy. The incorporation of carbon-13 isotopes into the progesterone molecule allows for its use in various research applications, particularly in the fields of pharmacokinetics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Progesterone-13C5 involves the incorporation of carbon-13 isotopes into the progesterone molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions. One common method involves the use of carbon-13 labeled acetates in the presence of catalysts to facilitate the incorporation of the isotope into the steroid framework .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and characterization to confirm the incorporation of the carbon-13 isotopes and the overall quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Progesterone-13C5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the steroid structure and studying its metabolic pathways .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of progesterone, such as hydroxylated, halogenated, or alkylated compounds. These derivatives are valuable for studying the biological activity and metabolic pathways of progesterone .

Scientific Research Applications

Progesterone-13C5 has a wide range of scientific research applications, including:

Mechanism of Action

Progesterone-13C5 exerts its effects by binding to and activating the progesterone receptor, a nuclear hormone receptor. This receptor-ligand interaction triggers a cascade of molecular events that regulate gene expression and cellular functions. The primary targets of progesterone action include the endometrium, where it prepares the uterine lining for implantation, and the mammary glands, where it supports lactation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Progesterone-13C5 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic and pharmacokinetic studies. This makes it an invaluable tool for researchers studying the detailed mechanisms and pathways of progesterone action .

Properties

Molecular Formula

C21H30O2

Molecular Weight

319.42 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i1+1,8+1,12+1,13+1,15+1

InChI Key

RJKFOVLPORLFTN-FDRZGQFTSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C](=O)[13CH3])CCC4=[13CH][13C](=O)[13CH2]C[C@]34C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.